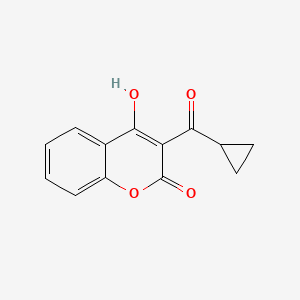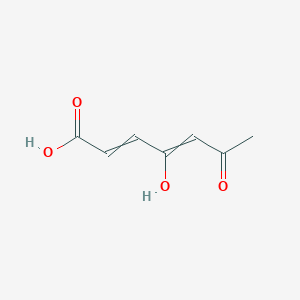
4-Hydroxy-6-oxohepta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-oxohepta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid. It is characterized by the presence of hydroxy and oxo groups at positions 2 and 6, respectively. This compound is a metabolite of certain bacterial species and plays a role in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxohepta-2,4-dienoic acid typically involves the oxidation of 2,4-heptadienoic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
The use of biocatalysts derived from bacterial species that naturally produce this compound may also be explored for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-oxohepta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxoacids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, forming dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: More complex oxoacids.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-oxohepta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.
Industry: Possible use in the production of specialty chemicals and as a biocatalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-oxohepta-2,4-dienoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various hydrolases and oxidases, leading to the formation of different metabolites. The molecular targets include enzymes involved in the degradation of aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-6-oxo-2,4-heptadienoic acid
- 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
- 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Uniqueness
4-Hydroxy-6-oxohepta-2,4-dienoic acid is unique due to its specific substitution pattern and its role as a bacterial metabolite. Its ability to undergo various chemical reactions and its involvement in metabolic pathways make it a compound of interest in multiple scientific fields .
Eigenschaften
CAS-Nummer |
25568-65-4 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4,9H,1H3,(H,10,11) |
InChI-Schlüssel |
LQAFWHBRECXPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



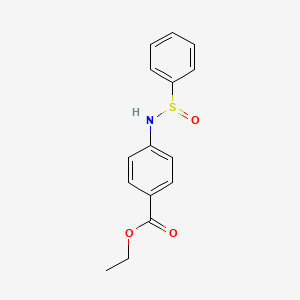




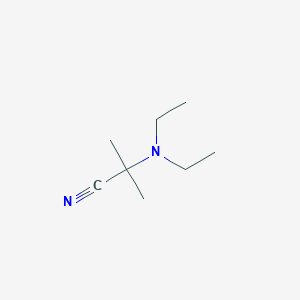
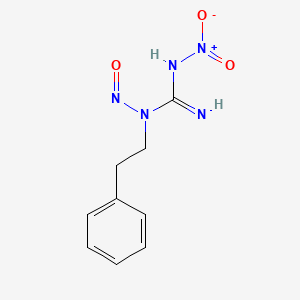
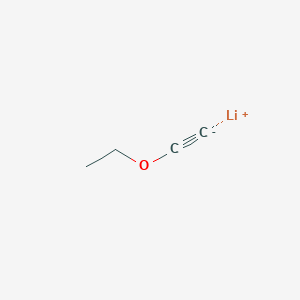

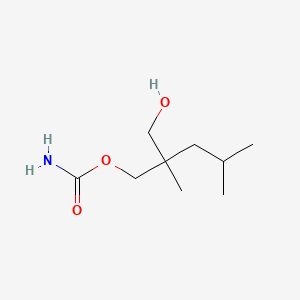
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

